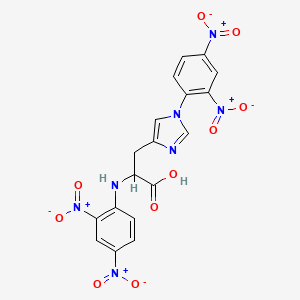

n,1-Bis(2,4-dinitrophenyl)histidine

Description

Historical Context of Dinitrophenylation in Chemical Biology and Amino Acid Chemistry

The journey into understanding the intricate structure of proteins took a monumental leap forward with the advent of dinitrophenylation, a technique pioneered by the British biochemist Frederick Sanger. wikipedia.org In the 1940s and 50s, Sanger embarked on the ambitious task of determining the amino acid sequence of insulin (B600854), a protein whose primary structure was then unknown. wikipedia.orghistoryofinformation.com His work was foundational to the central dogma of molecular biology, demonstrating that proteins have a specific, genetically determined amino acid sequence. wikipedia.orghistoryofinformation.com

Sanger's method utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent. wikipedia.orggbiosciences.com This chemical reacts with the free N-terminal amino group of a polypeptide chain in a process called dinitrophenylation. gbiosciences.com The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which is used to break the polypeptide into individual amino acids. gbiosciences.com The DNP-amino acid, being yellow, could then be identified, revealing the identity of the N-terminal residue of the original peptide fragment. wikipedia.org By systematically breaking down the protein into smaller peptide fragments and identifying their N-terminal residues, Sanger was able to piece together the entire amino acid sequence of both the A and B chains of insulin. wikipedia.orgnobelprize.org This groundbreaking work, which earned him his first Nobel Prize in Chemistry in 1958, not only revealed the precise sequence of insulin but also established that proteins are ordered polymers and not random mixtures of amino acids. wikipedia.orgresearchgate.net

The dinitrophenylation technique was not limited to N-terminal analysis. It was also found that other nucleophilic amino acid side chains could be modified, including the imidazole (B134444) ring of histidine. gbiosciences.comnih.gov This laid the groundwork for using dinitrophenylation as a tool to probe the structure and function of various amino acids within a protein. The preparation and properties of various 2,4-dinitrophenyl-L-amino acids were subsequently studied, expanding the toolkit available to protein chemists. acs.orgacs.org

Significance of Histidine Chemical Modification in Protein and Peptide Studies

Histidine is a particularly fascinating amino acid in the study of proteins and peptides due to the unique properties of its imidazole side chain. nih.govacs.org The pKa of the imidazole ring is close to physiological pH, allowing it to act as both a proton donor and acceptor in biological reactions. wikipedia.orgnews-medical.net This versatility makes histidine a frequent participant in enzyme catalysis, where it can facilitate reactions by shuttling protons. news-medical.netcatalysis.blognih.gov It is a key component of the catalytic triads in many enzymes, such as serine proteases. wikipedia.orgcatalysis.blog

The ability of histidine's imidazole nitrogen atoms to act as electron donors also makes it an excellent chelator of metal ions like zinc, copper, manganese, and cobalt. nih.govnih.gov This property is crucial for the function of many metalloproteins and for protein-nucleic acid interactions, such as in zinc-finger motifs. nih.govnih.gov

Given its critical roles, the chemical modification of histidine residues has become a powerful tool for investigating protein structure and function. taylorfrancis.com By selectively modifying histidine, researchers can probe its involvement in catalytic mechanisms, metal binding, and protein-protein interactions. researchgate.netnih.gov Strategies for histidine modification have traditionally focused on N-substitution reactions of the imidazole group. nih.govacs.org However, these methods can sometimes suffer from a lack of chemoselectivity, with potential cross-reactivity with other nucleophilic residues like lysine (B10760008) and cysteine. nih.govacs.org This has driven the development of more sophisticated and selective modification techniques, such as visible-light-promoted C-H alkylation. nih.govacs.orgresearchgate.net

Furthermore, the modification of histidine residues can be used to introduce probes or labels for studying protein dynamics and interactions. Post-translational modifications of histidine, such as methylation and phosphorylation, are also areas of active research, with implications for cellular signaling and regulation. nih.govresearchgate.net The study of how these modifications affect protein function provides valuable insights into cellular processes and disease mechanisms. nih.gov For example, the reaction of histidine residues with lipid peroxidation products like 4-hydroxynonenal (B163490) has been investigated to understand cellular damage processes. pnas.org

Overview of N,1-Bis(2,4-dinitrophenyl)histidine as a Model System in Chemical Research

N,1-Bis(2,4-dinitrophenyl)histidine is a derivative of the amino acid L-histidine where both the α-amino group and the nitrogen at position 1 of the imidazole ring are modified with a 2,4-dinitrophenyl (DNP) group. chemsrc.comnih.gov This compound serves as a valuable model system in various areas of chemical and biochemical research.

The synthesis of this compound typically involves the reaction of L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB). chemsrc.com The presence of the two bulky, electron-withdrawing DNP groups significantly alters the chemical and physical properties of the histidine molecule. These properties have been characterized and are available in public databases. nih.gov

In the context of protein chemistry, the formation of di-DNP-histidine is a known outcome of the dinitrophenylation of proteins containing histidine residues. gbiosciences.com Its identification in protein hydrolysates provides information about the accessibility and reactivity of specific histidine residues within the protein structure. gbiosciences.com

The well-defined structure of N,1-Bis(2,4-dinitrophenyl)histidine makes it a useful standard and reference compound in analytical chemistry, particularly in the development and validation of methods for separating and identifying modified amino acids. echemi.com Its distinct chemical properties allow for its separation from other DNP-amino acids and unmodified amino acids.

Furthermore, the study of such modified amino acids contributes to a broader understanding of how chemical modifications can influence the behavior of biological molecules. While research directly focused on N,1-Bis(2,4-dinitrophenyl)histidine as a standalone model system is specific, its existence and characterization are integral to the historical and ongoing research into protein structure and function that began with Sanger's pioneering work.

Table 1: Chemical and Physical Properties of n,1-Bis(2,4-dinitrophenyl)histidine chemsrc.comnih.govechemi.com

| Property | Value |

| Molecular Formula | C18H13N7O10 |

| Molecular Weight | 487.34 g/mol |

| Exact Mass | 487.07200 Da |

| Density | 1.78 g/cm³ |

| Boiling Point | 814.1ºC at 760mmHg |

| Flash Point | 446.2ºC |

| Refractive Index | 1.76 |

| PSA (Polar Surface Area) | 250.43 Ų |

| LogP | 4.77870 |

| Storage Condition | -20°C |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZYZMUUGRWSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293498 | |

| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-33-7 | |

| Record name | NSC89980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dinitrophenylated Histidine Derivatives

General Principles of Amino Acid Dinitrophenylation

The introduction of a 2,4-dinitrophenyl (DNP) group onto an amino acid is a classic chemical modification. gbiosciences.comgbiosciences.com This process, often facilitated by Sanger's reagent (1-fluoro-2,4-dinitrobenzene), has been instrumental in the N-terminal amino acid analysis of polypeptides. wikipedia.orgquora.com The reaction hinges on the nucleophilic nature of the amino group, which attacks the electron-deficient aromatic ring of the DNP-donating reagent.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Dinitrophenylation

The dinitrophenylation of amino acids proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgyoutube.com In this reaction, the amino group of the amino acid acts as a nucleophile, attacking the carbon atom of the benzene (B151609) ring that bears a good leaving group, typically a halogen like fluorine in Sanger's reagent. pressbooks.pub The presence of strong electron-withdrawing groups, such as the two nitro groups on the dinitrophenyl ring, is crucial. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex. pressbooks.pubnih.gov This stabilization of the intermediate facilitates the subsequent elimination of the leaving group, completing the substitution. pressbooks.pub While other leaving groups can be used, fluorine is particularly effective due to the high polarization of the C-F bond, which enhances the electrophilicity of the carbon atom being attacked. youtube.com

The general mechanism for the SNAr reaction in dinitrophenylation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of the dinitrophenyl ring that is bonded to the leaving group. This forms a transient, negatively charged intermediate. pressbooks.pub

Formation of the Meisenheimer Complex: The negative charge is delocalized across the aromatic ring and the electron-withdrawing nitro groups, forming a resonance-stabilized Meisenheimer complex. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., fluoride (B91410) ion), resulting in the formation of the DNP-amino acid. pressbooks.pub

Strategies for Orthogonal Protection in Amino Acid Derivatization

In the synthesis of complex molecules like modified amino acids, it is often necessary to protect certain functional groups to prevent them from reacting out of turn. Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.mersc.org This allows for the selective modification of a multifunctional molecule. researchgate.net

In the context of amino acid derivatization, orthogonal protection is essential for achieving specific modifications. For example, to selectively dinitrophenylate the imidazole (B134444) nitrogen of histidine without affecting the alpha-amino group, one would first protect the amino group with a suitable protecting group. Common protecting group pairs used in peptide synthesis that exemplify this strategy include Boc/Fmoc and Alloc/Allyl. fiveable.me The choice of protecting groups is critical and depends on their stability to the reaction conditions used for subsequent steps and the ease of their selective removal. organic-chemistry.org

Specific Synthetic Routes to N,1-Bis(2,4-dinitrophenyl)histidine

The synthesis of N,1-Bis(2,4-dinitrophenyl)histidine presents a unique challenge due to the presence of multiple nucleophilic sites in the histidine molecule: the α-amino group and the two nitrogen atoms (N-π and N-τ) of the imidazole ring. nih.govnih.gov To achieve bis-dinitrophenylation at the α-amino group and one of the imidazole nitrogens, careful control of the reaction conditions and potentially the use of protecting groups are necessary.

Protecting Group Strategies for Histidine Imidazole Nitrogen (Nim)

The imidazole side chain of histidine is a potent nucleophile and can be readily acylated or alkylated. peptide.comlibretexts.org To control the site of dinitrophenylation, protecting the imidazole nitrogen (Nim) is a common strategy. Several protecting groups have been developed for this purpose, each with its own advantages and disadvantages in terms of stability and cleavage conditions.

Some commonly used protecting groups for the histidine imidazole nitrogen include:

2,4-Dinitrophenyl (Dnp): Ironically, the Dnp group itself can be used as a protecting group for the imidazole nitrogen. peptide.com

Tosyl (Tos): The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions. peptide.com

Benzyloxymethyl (Bom): The Bom group is known to be effective in suppressing racemization during peptide coupling. peptide.com

Trityl (Trt) and its derivatives (Mmt, Mtt): These are acid-labile protecting groups commonly used in Fmoc-based peptide synthesis. peptide.com

Interactive Table: Protecting Groups for Histidine Imidazole Nitrogen

| Protecting Group | Abbreviation | Key Features |

| 2,4-Dinitrophenyl | Dnp | Can also be the target modification. |

| Tosyl | Tos | Robust and stable to various conditions. |

| Benzyloxymethyl | Bom | Suppresses racemization. |

| Trityl | Trt | Acid-labile, used in Fmoc chemistry. |

Optimization of Reaction Conditions for Bis-Dinitrophenylation Efficiency

Achieving efficient bis-dinitrophenylation of histidine to form N,1-Bis(2,4-dinitrophenyl)histidine requires careful optimization of reaction conditions. Key parameters that influence the reaction outcome include:

Stoichiometry of Sanger's Reagent: An excess of 1-fluoro-2,4-dinitrobenzene (B121222) is typically used to drive the reaction towards bis-dinitrophenylation.

pH: The reaction is generally carried out in a mildly basic aqueous-ethanolic solution, often using sodium bicarbonate. publish.csiro.au The basic conditions are necessary to deprotonate the amino group, increasing its nucleophilicity. However, excessively high pH can lead to the formation of 2,4-dinitrophenol (B41442) as a byproduct. acs.org

Solvent: The reaction is often performed in a mixture of water and a miscible organic solvent like ethanol (B145695) to dissolve both the amino acid and Sanger's reagent. publish.csiro.au

Temperature and Reaction Time: The reaction is typically stirred at room temperature for several hours to ensure completion. publish.csiro.au

Studies have shown that both the α-amino group and the imidazole side-chain of histidine can react with dinitrophenylating reagents. publish.csiro.au The relative reactivity of these sites can be influenced by the specific reaction conditions. For instance, di-DNP-histidine has been identified as a product of dinitrophenylation reactions. gbiosciences.com

Purification and Isolation Methodologies for Dinitrophenylated Amino Acids

Following the synthesis, the desired N,1-Bis(2,4-dinitrophenyl)histidine must be separated from unreacted starting materials, mono-substituted products, and other byproducts. A combination of purification techniques is often employed to achieve high purity.

The initial workup of the reaction mixture typically involves acidification, which protonates any unreacted amino groups and the carboxyl group. This is often followed by extraction with an organic solvent like ether to separate the DNP-derivatives from inorganic salts and more polar unreacted amino acids. gbiosciences.comacs.org

Further purification is commonly achieved through chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a widely used technique for purifying organic compounds. youtube.com For dinitrophenylated amino acids, silica (B1680970) gel is a common stationary phase. The separation is based on polarity, with less polar compounds eluting faster than more polar ones. youtube.com Different solvent systems (mobile phases) can be used to optimize the separation. acs.org

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification and analysis of DNP-amino acids.

Capillary Zone Electrophoresis (CZE): CZE has been shown to be an effective method for the separation of complex mixtures of DNP-labeled amino acids, including their enantiomers. nih.gov

Immunoabsorbent columns can also be utilized for the purification of DNP-derivatives, where antibodies specific to the DNP group are immobilized on a solid support to capture the target molecules. nih.gov

Interactive Table: Purification Techniques for Dinitrophenylated Amino Acids

| Technique | Principle of Separation | Application |

| Extraction | Differential solubility | Initial workup to separate DNP-derivatives. |

| Column Chromatography | Polarity | Preparative purification. |

| Thin-Layer Chromatography | Polarity | Reaction monitoring and method development. |

| HPLC | Various (polarity, size, etc.) | High-resolution purification and analysis. |

| Capillary Zone Electrophoresis | Charge-to-size ratio | Separation of complex mixtures and enantiomers. |

| Immunoaffinity Chromatography | Specific antibody-antigen binding | Highly selective purification. |

Reactivity and Mechanistic Studies of Dinitrophenyl Histidine Compounds

Nucleophilic Reactivity of the Imidazole (B134444) Moiety and Dinitrophenyl Groups

The chemical behavior of n,1-Bis(2,4-dinitrophenyl)histidine is dominated by the interplay between the nucleophilic character of the histidine residue and the electrophilic nature of the dinitrophenyl groups. The histidine side chain contains an imidazole ring with two nitrogen atoms, which can act as nucleophiles. nih.gov The pKa of the imidazole ring is approximately 6.0, meaning that at physiological pH, it is mostly deprotonated and can readily participate in nucleophilic reactions. nih.gov However, in n,1-Bis(2,4-dinitrophenyl)histidine, one of the imidazole nitrogens is substituted with a DNP group, which significantly alters its reactivity. The remaining unsubstituted nitrogen can still exhibit nucleophilic properties.

The dinitrophenyl groups are highly susceptible to nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups (-NO₂) on each phenyl ring strongly activate the aromatic system towards attack by nucleophiles. This activation occurs because the nitro groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution reaction. The carbon atoms attached to the nitrogen of the histidine and the leaving group (if any) are the primary sites for nucleophilic attack.

Investigation of Reaction Mechanisms Involving Dinitrophenylated Histidine

The dinitrophenyl moieties on the histidine scaffold allow for detailed investigations into several reaction mechanisms, including nucleophilic substitution and intramolecular rearrangements.

The reaction of nucleophiles with dinitrophenylated compounds typically proceeds through a two-step addition-elimination SNAr mechanism. The first step involves the rate-determining formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step is the elimination of the leaving group to restore aromaticity.

Table 1: Factors Influencing the Kinetics of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Factor | Influence on Reaction Rate |

|---|---|

| Nucleophile Strength | A stronger nucleophile generally leads to a faster reaction rate. |

| Leaving Group Ability | A better leaving group (i.e., a more stable anion) accelerates the second step of the mechanism. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at solvating the cation but not the nucleophile, increasing its reactivity and the reaction rate. |

| Electron-Withdrawing Groups | The number and position of electron-withdrawing groups (like -NO₂) on the aromatic ring are critical for stabilizing the intermediate and increasing the rate. |

N-(2,4-dinitrophenyl)amino acids are known to undergo base-catalyzed intramolecular cyclization. nih.govnih.govresearchgate.net This reaction is a key pathway for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have potential antibacterial properties. nih.govnih.gov The process involves the α-amino group and the ortho-nitro group of the dinitrophenyl moiety.

The proposed mechanism for this cyclization in solution involves the formation of a dianion as a key intermediate. nih.gov A strong base deprotonates both the carboxylic acid and the N-H group of the amino acid. The resulting N-anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the ortho-nitro group. This cyclization is followed by an elimination step. The presence of the second nitro group at the para-position is crucial as it increases the acidity of the N-H proton, facilitating the formation of the reactive dianion. nih.govnih.gov

Interestingly, analogous cyclization reactions have been observed in the gas phase using mass spectrometry. nih.govnih.govresearchgate.net In the absence of solvent, the deprotonated molecule (monoanion) is highly reactive and can undergo cyclization without the need for a dianionic intermediate. nih.gov

Solvent Effects and Catalysis in Dinitrophenylation Reactions

Solvent choice and the use of catalysts have a profound impact on the reactivity and reaction pathways of dinitrophenyl histidine compounds.

The rates of SNAr reactions are highly dependent on the solvent. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known to significantly accelerate these reactions. rsc.org This is because they effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and more reactive. Studies on the reactions of acylamino-acid p-nitro-phenyl esters showed that the rate of condensation could be approximately 500 times faster in DMSO compared to chloroform. rsc.org In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. The lack of solvation of the critical anion in the gas phase is cited as the reason for the facile cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids compared to the reaction in solution. nih.gov

Catalysis, particularly base catalysis, is essential for many reactions involving these compounds. As mentioned, the intramolecular cyclization of N-(2,4-dinitrophenyl)amino acids in solution requires a strong base, such as sodium hydroxide, to generate the reactive dianion. nih.govnih.gov The base acts as a catalyst by increasing the nucleophilicity of the attacking nitrogen atom. The choice of base and its concentration can be critical in controlling the reaction pathway and yield.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| n,1-Bis(2,4-dinitrophenyl)histidine |

| 2,4-dinitrophenol (B41442) |

| 2-substituted 5-nitro-1H-benzimidazole-3-oxides |

| N-(2,4-dinitrophenyl)amino acids |

| Chloroform |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Sodium hydroxide |

Applications of Dinitrophenylated Histidine in Chemical and Biochemical Research

Dinitrophenyl Groups as Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, it is crucial to temporarily block reactive functional groups on amino acid side chains to prevent unwanted side reactions. The 2,4-dinitrophenyl (DNP) group serves as an effective protecting group for the imidazole (B134444) side chain of histidine, a function that is particularly important in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis. peptide.compeptide.com The electron-withdrawing nature of the DNP group suppresses the basicity of the imidazole ring, which is essential for avoiding side reactions that can compromise the integrity of the final peptide. cigb.edu.cu

Orthogonal Deprotection Strategies for Dinitrophenylated Histidine

A key advantage of the DNP group is its stability under acidic conditions, which allows for the selective removal of other acid-labile protecting groups, such as the N-terminal Boc group, without affecting the DNP-protected histidine. psu.edu This characteristic is a cornerstone of orthogonal protection strategies, which enable the sequential and selective deprotection of different functional groups within a peptide. nih.govresearchgate.netrsc.org

The removal of the DNP group is typically achieved through thiolysis, a reaction with a thiol-containing compound. acs.org This process is often carried out while the peptide is still attached to the solid support resin. peptide.com A common method involves treating the DNP-protected peptide with a solution of a thiol, such as thiophenol or 2-mercaptoethanol, in a suitable solvent like dimethylformamide (DMF). peptide.comnih.gov The choice of reagents and reaction conditions can be tailored to ensure efficient DNP removal without cleaving the peptide from the resin or disturbing other protecting groups. peptide.com

Table 1: Thiolytic Deprotection of DNP-Histidine

| Reagent | Conditions | Application | Reference |

|---|---|---|---|

| Thiophenol and Triethylamine | Room temperature in DMF | Removal of DNP from peptide resin | peptide.com |

| 2-Mercaptoethanol | Not specified | Thiolysis of O-Dnp on tyrosine | nih.gov |

It is important to note that under certain conditions, such as treatment with 20% piperidine (B6355638) in DMF (standard conditions for Fmoc group removal), the DNP group can be unintentionally cleaved. cigb.edu.cu This highlights the importance of carefully selecting deprotection strategies to maintain orthogonality, especially when combining Boc and Fmoc chemistries in the synthesis of complex peptides. cigb.edu.cu

Prevention of Racemization in Histidine-Containing Peptide Synthesis

Histidine is an amino acid that is particularly susceptible to racemization—a loss of its specific three-dimensional stereochemistry—during peptide synthesis. peptide.compeptide.com This is a significant problem as the biological activity of peptides is highly dependent on their correct stereochemistry. The basic nature of the unprotected imidazole ring in histidine can catalyze the abstraction of a proton from the alpha-carbon, leading to this loss of chirality. psu.edu

Protecting the imidazole nitrogen with an electron-withdrawing group like DNP effectively suppresses this basicity. cigb.edu.cupsu.edu By reducing the tendency of the imidazole ring to act as a base, the DNP group significantly minimizes the risk of racemization during the activation and coupling steps of peptide synthesis. peptide.compsu.edu This makes the use of DNP-protected histidine a valuable strategy for maintaining the stereochemical integrity of synthetic peptides, particularly when histidine is incorporated into the peptide chain. peptide.comrsc.org

Dinitrophenylated Histidine as a Chromophoric and Spectroscopic Probe in Research Methodologies

The dinitrophenyl group possesses distinct light-absorbing properties, making it a useful chromophore for various spectroscopic techniques. When attached to histidine, it creates a molecule that can be used to probe molecular environments and interactions.

Development of Dinitrophenyl-Based Fluorescent and Colorimetric Probes

The chromophoric nature of the DNP group has been exploited in the development of fluorescent and colorimetric probes. For instance, a fluorescein-based probe containing an epoxy group has been synthesized for the selective labeling of histidine. nih.gov The reaction of this probe with histidine in an alkaline medium leads to a significant increase in fluorescence intensity, allowing for the sensitive and selective detection of this amino acid. nih.gov While this specific probe does not use a DNP group, it illustrates the principle of designing probes for histidine. The DNP group itself, due to its absorbance properties, can be used in the design of colorimetric assays. For example, the release of the DNP group or a DNP-containing molecule can be quantified spectrophotometrically. nih.gov

Spectroscopic Investigations of Amino Acid-Chromophore Interactions in Model Systems

Dinitrophenylated histidine serves as an excellent model system for studying the interactions between amino acids and chromophores using various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR spectroscopy has been used to study histidine and other amino acids. researchgate.netresearchgate.netepfl.ch These advanced NMR techniques provide enhanced signal sensitivity, allowing for detailed structural and dynamic studies of molecules in the solid state. acs.orgnsf.gov By analyzing the NMR spectra of DNP-histidine, researchers can gain insights into the local environment and intermolecular interactions of the histidine residue.

Utilization in Site-Specific Modification and Bioconjugation Strategies

The ability to selectively modify proteins and other biomolecules at specific sites is crucial for a wide range of applications, from fundamental biological research to the development of new therapeutics. Histidine, with its unique imidazole side chain, presents an attractive target for such modifications.

Chemical methods have been developed for the site-specific modification of histidine residues in proteins. nih.govnih.gov These methods often exploit the nucleophilic character of the imidazole ring. While not exclusively focused on pre-dinitrophenylated histidine, the principles of these reactions are relevant. For example, aza-Michael additions can be used to modify histidine residues. nih.gov The development of chemoselective methods that target histidine over other nucleophilic residues like lysine (B10760008) and cysteine is an active area of research. nih.govnih.govmdpi.commdpi.com

In the context of bioconjugation, fluorescent probes have been designed to specifically label histidine-tagged proteins. researchgate.net These probes often utilize a recognition unit that binds to a polyhistidine tag, a common feature engineered into recombinant proteins for purification purposes. The DNP group, with its potential for specific chemical reactions and its spectroscopic properties, can be incorporated into such probes for detection and quantification.

Chemo- and Regioselective Labeling of Histidine Residues in Peptides and Proteins

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) with histidine is a classic example of nucleophilic aromatic substitution. wikipedia.org The α-amino group of histidine and the nitrogen atoms of its imidazole side chain act as nucleophiles, attacking the electron-deficient benzene (B151609) ring of FDNB and displacing the fluorine atom. wikipedia.orgchegg.com The imidazole ring of histidine is particularly noteworthy in this context. cigb.edu.cuwikipedia.org Its pKa is close to physiological pH, meaning it can exist in both protonated and deprotonated forms, influencing its nucleophilicity. youtube.comnih.gov

The formation of n,1-Bis(2,4-dinitrophenyl)histidine is a consequence of the reactivity of both the α-amino group and the imidazole side chain. Under appropriate reaction conditions, typically involving a suitable pH, both sites can be dinitrophenylated. This dual modification can be exploited for chemo- and regioselective labeling. For instance, in a protein where a specific histidine residue is sterically accessible, treatment with FDNB can lead to the formation of a di-DNP-histidine at that particular site. This introduces a bulky, chromophoric tag at a defined location within the polypeptide chain.

The dinitrophenyl group serves as a robust protecting group for the imidazole side chain of histidine during solid-phase peptide synthesis. cigb.edu.cu This protection is crucial to prevent side reactions and racemization of the histidine residue during the coupling of subsequent amino acids in the peptide chain. cigb.edu.cu

Table 1: Reactivity of Histidine with 1-Fluoro-2,4-dinitrobenzene (FDNB)

| Reactive Site on Histidine | Type of Reaction | Product | Significance |

| α-Amino group | Nucleophilic Aromatic Substitution | α-N-Dinitrophenyl-histidine | N-terminal protein sequencing (Sanger's Method) |

| Imidazole ring (N-1 or N-3) | Nucleophilic Aromatic Substitution | N(im)-Dinitrophenyl-histidine | Side-chain modification, protection in synthesis |

| Both α-Amino and Imidazole | Double Nucleophilic Aromatic Substitution | n,1-Bis(2,4-dinitrophenyl)histidine | Specific labeling, introduction of dual functionalities |

Approaches for Introducing Novel Functionalities via Dinitrophenylation for Research

The introduction of two dinitrophenyl groups onto a single histidine residue to form n,1-Bis(2,4-dinitrophenyl)histidine significantly alters its chemical properties and provides a platform for introducing novel functionalities. The DNP groups are chromophoric, meaning they absorb light in the visible range, which can be utilized for spectrophotometric detection and quantification. dtic.mil

Furthermore, the dinitrophenyl moiety can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. This property has been explored in immunological studies and for the development of immunoassays. By selectively dinitrophenylating a histidine residue in a protein, researchers can create a specific epitope for antibody recognition.

The presence of multiple nitro groups on the benzene rings also opens up possibilities for further chemical modifications, allowing the attachment of other reporter molecules, cross-linkers, or affinity tags. This transforms the modified histidine into a versatile chemical handle within the protein structure.

Contributions to Analytical Method Development in Biochemistry

The unique characteristics of dinitrophenylated amino acids, including n,1-Bis(2,4-dinitrophenyl)histidine , have played a pivotal role in the advancement of analytical techniques for studying proteins and amino acids.

Dinitrophenylation in Amino Acid Analysis Techniques

The foundational application of dinitrophenylation in biochemistry is the determination of the N-terminal amino acid of a polypeptide, a method pioneered by Frederick Sanger for which he was awarded the Nobel Prize. wikipedia.org In this method, the free α-amino group of the N-terminal amino acid reacts with FDNB. Subsequent acid hydrolysis of the polypeptide cleaves all the peptide bonds, leaving behind the DNP-labeled N-terminal amino acid, which can then be identified by chromatography. wikipedia.orgnih.govnih.gov

When histidine is the N-terminal amino acid, the product of this reaction is n,1-Bis(2,4-dinitrophenyl)histidine , assuming the conditions also favor the dinitrophenylation of the imidazole side chain. The distinct chromatographic properties of this di-DNP derivative allow for its clear identification. The development of reverse-phase high-pressure liquid chromatography (HPLC) has further enhanced the sensitivity and resolution of separating and quantifying DNP-amino acids, including di-DNP-histidine. nih.gov This method offers a powerful tool for determining the amino acid composition of protein hydrolysates. nih.gov

Table 2: Chromatographic Identification of Dinitrophenylated Amino Acids

| DNP-Amino Acid Derivative | Analytical Technique | Purpose |

| α-N-DNP-Amino Acids | Paper Chromatography, Thin-Layer Chromatography (TLC), HPLC | N-terminal amino acid identification, Amino acid composition analysis |

| n,1-Bis(2,4-dinitrophenyl)histidine | TLC, HPLC | Identification of N-terminal histidine, Quantification of histidine |

| Other DNP-Amino Acids | HPLC | Separation and quantification in complex mixtures |

Application in Enzyme Activity Assays and Related Biochemical Methodologies

The dinitrophenylation of specific amino acid residues within an enzyme's active site or allosteric sites can lead to significant alterations in its catalytic activity. gbiosciences.com This phenomenon has been utilized to probe the functional roles of individual amino acid residues. The introduction of the bulky and electron-withdrawing dinitrophenyl groups can directly interfere with substrate binding or the catalytic mechanism.

In the context of n,1-Bis(2,4-dinitrophenyl)histidine , its formation within an enzyme can serve as a reporter for the accessibility and reactivity of a particular histidine residue. For example, changes in enzyme activity upon treatment with FDNB can be correlated with the modification of specific histidine residues, which can then be identified through peptide mapping and sequencing.

Moreover, dinitrophenylated compounds themselves can be used as substrates or inhibitors in enzyme assays. For instance, an assay for D-amino acid oxidase can be performed by reacting the product α-keto acid with 2,4-dinitrophenylhydrazine (B122626) (a related but different dinitrophenyl compound) to form a colored hydrazone that can be quantified spectrophotometrically. nih.gov While this example does not directly use n,1-Bis(2,4-dinitrophenyl)histidine, it illustrates the utility of dinitrophenyl compounds in enzyme assays. The unique spectral properties of n,1-Bis(2,4-dinitrophenyl)histidine could potentially be exploited for the development of novel enzyme assays where its formation or cleavage is monitored.

Theoretical and Computational Investigations of Dinitrophenyl Histidine

Quantum Mechanical Studies of Dinitrophenyl-Amino Acid Structures and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structures and electronic nature of molecules. proquest.com For amino acids and their derivatives, QM methods like Hartree-Fock and post-Hartree-Fock calculations can predict molecular geometries, orbital energies, and electrostatic potentials. proquest.comresearchgate.net The introduction of two 2,4-dinitrophenyl (DNP) groups to the histidine molecule, one on the alpha-amino group and one on the imidazole (B134444) ring nitrogen, significantly alters its electronic properties.

The dinitrophenyl groups are strongly electron-withdrawing due to the presence of two nitro groups. This has a profound effect on the electron distribution across the entire molecule. QM studies on similar dinitrophenyl-substituted compounds have shown that these groups induce significant charge transfer and create localized regions of high electrophilicity. youtube.com In n,1-Bis(2,4-dinitrophenyl)histidine, this would lead to a redistribution of electron density away from the histidine core.

A key aspect of QM studies is the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov For n,1-Bis(2,4-dinitrophenyl)histidine, the electron-withdrawing DNP groups are expected to lower the energy of the LUMO significantly, making the molecule a better electron acceptor. This would also likely reduce the HOMO-LUMO gap, suggesting increased reactivity compared to unmodified histidine.

Density Functional Theory (DFT) Calculations on Reactivity and Intermolecular Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reactivity and intermolecular interactions with a good balance between accuracy and computational cost. nih.govnih.gov Studies on related N-(2,4-dinitrophenyl)amino acids, such as those of alanine (B10760859) and phenylalanine, provide a strong model for the likely reactivity of n,1-Bis(2,4-dinitrophenyl)histidine. mun.ca

Research has shown that deprotonated N-(2,4-dinitrophenyl)amino acids undergo gas-phase cyclization reactions, which have been modeled using DFT methods. mun.canih.gov These calculations help to map the potential energy surface and identify the transition states and reaction intermediates. For instance, the fragmentation of N-(2,4-dinitrophenyl)alanine involves the sequential loss of CO2 and H2O, leading to a benzimidazole-N-oxide derivative. mun.ca The reaction is initiated by an intramolecular nucleophilic attack. A similar pathway could be postulated for n,1-Bis(2,4-dinitrophenyl)histidine, where the imidazole side chain could also participate in complex intramolecular reactions.

DFT calculations are also invaluable for studying intermolecular interactions, such as hydrogen bonding. umn.edu The nitro groups of the DNP moieties are strong hydrogen bond acceptors, while the carboxylic acid group and the N-H group of the amino acid backbone can act as hydrogen bond donors. DFT can quantify the strength of these interactions and predict the geometry of complexes formed with solvent molecules or other biomolecules. Hirshfeld surface analysis, often coupled with DFT, can visually and quantitatively describe these intermolecular contacts. umn.edu

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.2 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Gap | 3.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 3.2 |

| Electronegativity (χ) | (I+A)/2 | 4.85 |

| Chemical Hardness (η) | (I-A)/2 | 1.65 |

Note: Data in this table are representative values for a model dinitrophenyl-amino acid system based on general findings in the literature and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis of Modified Histidine Derivatives

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the environment. nih.gov For a molecule as complex as n,1-Bis(2,4-dinitrophenyl)histidine, MD simulations can reveal how the bulky and relatively rigid DNP groups influence the conformational freedom of the histidine backbone and side chain.

Analysis of this trajectory can provide information on:

Torsional Angles: The distribution of the phi (φ), psi (ψ), and chi (χ) angles of the histidine residue, revealing the preferred conformations.

Solvent Accessibility: How the DNP groups affect the exposure of different parts of the molecule to the solvent.

Intramolecular Interactions: The stability of intramolecular hydrogen bonds or stacking interactions between the DNP rings and the imidazole ring.

While no specific MD studies on n,1-Bis(2,4-dinitrophenyl)histidine are publicly available, research on other histidine-tagged or modified peptides demonstrates that such modifications can significantly impact the local conformation and dynamics, which in turn dictates the molecule's biological function. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. youtube.com For n,1-Bis(2,4-dinitrophenyl)histidine, DFT calculations could predict its infrared (IR), Raman, and UV-Visible spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be simulated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule. For example, characteristic vibrational modes for the nitro groups (symmetric and asymmetric stretching), the C=O of the carboxylic acid, and the various C-H and N-H bonds would be predicted. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The DNP groups are strong chromophores, and their presence would be expected to give rise to intense absorptions in the UV region.

| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) |

|---|---|---|

| N-H Stretch | 3310 | 3325 |

| C-H (Aromatic) Stretch | 3105 | 3115 |

| C=N Stretch | 1618 | 1625 |

| NO2 Asymmetric Stretch | 1505 | 1512 |

| NO2 Symmetric Stretch | 1335 | 1340 |

Note: This table presents data for a related dinitrophenylhydrazone derivative to illustrate the accuracy of DFT in predicting spectroscopic properties.

Beyond spectroscopy, computational studies are crucial for elucidating reaction pathways. As discussed in section 5.2, DFT calculations have been successfully used to model the gas-phase cyclization and fragmentation of N-(2,4-dinitrophenyl)amino acids. mun.ca These studies predict the structures of intermediates and transition states, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. Such computational explorations of reaction pathways are vital for understanding the stability and potential degradation mechanisms of n,1-Bis(2,4-dinitrophenyl)histidine.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Advanced Dinitrophenyl Histidine Conjugates

The synthesis of peptides and their conjugates is a field of continuous innovation. While the use of dinitrophenyl-protected histidine, such as Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine, is well-established in standard solid-phase peptide synthesis (SPPS) using Boc chemistry, the focus is shifting towards more sophisticated and site-selective methods. peptide.comcigb.edu.cu The dinitrophenyl (Dnp) group is crucial for protecting the imidazole (B134444) ring of histidine from undesirable side reactions during synthesis. peptide.com

Emerging research is exploring novel bioconjugation techniques that could be applied to create advanced DNP-histidine constructs. dtu.dk These strategies aim for greater control over the conjugation site, which is critical for producing well-defined and highly functional biomolecules. For instance, methods are being developed for the site-selective modification of native amino acids in proteins, which could be adapted to selectively introduce DNP-histidine or its analogs into a protein structure for specific applications. nih.gov

Furthermore, the synthesis of peptide chimeras, such as tryptophan-proline chimeras, showcases innovative synthetic pathways that could be repurposed for creating novel DNP-histidine building blocks. researchgate.net These strategies might involve generating unique reactive intermediates that allow for the construction of complex, non-natural peptide structures containing DNP-histidine, opening doors to new therapeutic and diagnostic agents. A key challenge remains the potential for the DNP group to be unintentionally cleaved under certain conditions, such as the use of piperidine (B6355638) in Fmoc-based synthesis, which necessitates careful strategic planning. cigb.edu.cu

Engineering of Advanced Dinitrophenyl Probes for Complex Biological Research Systems

The dinitrophenyl group's distinct properties make it an excellent component for chemical probes used in biological research. pitt.edu Its ability to act as a hapten and its unique spectroscopic characteristics are being leveraged to engineer a new generation of probes for sensing and imaging within complex biological environments. mdpi.comnih.gov

Researchers are designing novel dinitrophenyl hydrazones that function as colorimetric probes for detecting specific anions like cyanide. mdpi.com These probes exhibit a visible color change upon binding to the target, allowing for "naked-eye" detection. mdpi.com The synthesis involves a straightforward condensation reaction between (2,4-dinitrophenyl)hydrazine and a functionalized aldehyde, creating a sensor molecule where the DNP moiety is critical for the sensing mechanism. mdpi.com

Beyond simple colorimetric sensors, efforts are underway to create sophisticated fluorescent probes. These probes are designed for high sensitivity and selectivity in real-time imaging of biological species and microenvironments. nih.gov For example, a near-infrared (NIR) fluorescent probe was developed for detecting hydrogen sulfide, utilizing the thiolysis of a 2,4-dinitrophenyl (DNP) ether as the sensing mechanism. rsc.org Such probes offer significant advantages, including high signal enhancement and the ability to function within living cells and tissues, providing powerful tools for studying physiological and pathological processes. nih.govrsc.org The development of diketopyrrolopyrrole (DPP)-based fluorescent probes, which can be functionalized to emit in the near-infrared region, also presents a promising avenue for creating advanced DNP-containing imaging agents. mdpi.com

Mechanistic Elucidation of Unexplored Dinitrophenylation Pathways and Side Reactions

The classical dinitrophenylation reaction, often employing 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB or Sanger's reagent), is fundamental to peptide chemistry. However, the full scope of its reaction mechanisms and potential side reactions, especially with multifunctional amino acids like histidine, is still an area of active investigation. The imidazole side chain of histidine is nucleophilic and can react with DNFB, but its reactivity is part of a broader landscape of potential reactions with other amino acid residues. stackexchange.comnih.gov

A significant area of research involves understanding the factors that govern the selectivity of dinitrophenylation. For example, in a polypeptide chain, the ε-amino group of lysine (B10760008) is readily available to react with DNFB, while the α-amino terminus is typically part of a peptide bond. stackexchange.comechemi.com However, the basic nature of histidine's imidazole ring also makes it a target, and the precise conditions of the reaction (pH, solvent) can influence the outcome.

An interesting phenomenon known as "transconjugation" has been observed with compounds like di-DNP-L-histidine. nih.gov This process involves the DNP group splitting from its original amino acid carrier and conjugating to proteins in vivo. nih.gov Elucidating the mechanism of this transfer is crucial for interpreting immunological studies and for designing DNP-labeled compounds with predictable behavior in biological systems. Furthermore, unexpected cleavage of the DNP protecting group can occur under conditions used for removing other protecting groups, such as the Fmoc group in peptide synthesis, highlighting the need for a deeper understanding of these side reactions to prevent unintended modifications. cigb.edu.cu

Integration of Dinitrophenyl Chemistry with Modern Chemical Biology and Materials Science Tools

The unique chemical and physical properties of the dinitrophenyl group are positioning it as a valuable component in interdisciplinary scientific fields, far beyond its traditional roles.

In materials science, the dinitrophenyl moiety is finding new applications. For instance, nanoparticles functionalized with specific chemical groups have been used to create electrochemical sensors for the detection of 2,4-dinitrophenol (B41442) (2,4-DNP), a related compound. rsc.org This demonstrates the potential for developing novel sensor materials based on the specific interactions of the DNP group. A particularly exciting integration is with Dynamic Nuclear Polarization (DNP) enhanced NMR spectroscopy. DNP-NMR dramatically boosts signal intensity, enabling the study of the structure and activity of materials at the molecular level, including catalysts, functionalized silica (B1680970), and polymers. bruker.com While the "DNP" in DNP-NMR refers to the polarization technique and not the chemical group, the development of polarizing agents and materials often involves complex organic synthesis where DNP-like structures could play a role in probe design.

In chemical biology, the DNP group serves as a versatile hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. ebi.ac.uk This property is central to its use in immunological assays and for studying antibody-antigen interactions. Modern bioconjugation strategies are being developed to create more homogenous and effective antibody-drug conjugates (ADCs), and the principles learned from these advanced methods could be applied to create DNP-protein conjugates with enhanced properties for use as research tools or diagnostics. nih.gov The integration of DNP chemistry with techniques like site-selective protein modification and advanced bioimaging is paving the way for novel tools to probe complex biological systems. dtu.dknih.gov

Research Findings Summary

| Research Area | Key Findings | Potential Impact |

| Novel Synthesis | Development of site-selective bioconjugation methods and strategies for peptide chimera synthesis. dtu.dknih.govresearchgate.net | Creation of highly defined DNP-histidine conjugates for targeted therapeutic and diagnostic applications. |

| Advanced Probes | Engineering of colorimetric and NIR fluorescent probes based on DNP for detecting anions and biological molecules. mdpi.comrsc.org | Enables real-time, high-sensitivity imaging and sensing in living cells and tissues to study disease processes. |

| Mechanistic Studies | Observation of "transconjugation," where the DNP group can transfer from histidine to other proteins in vivo. nih.gov | Improves the design of DNP-labeled compounds and the interpretation of immunological data. |

| Modern Integration | Use of DNP-related compounds in electrochemical sensors and the application of DNP-NMR for materials analysis. rsc.orgbruker.com | Opens new avenues for DNP chemistry in advanced materials and analytical technologies. |

Q & A

Q. What are the optimal synthetic conditions for n,1-Bis(2,4-dinitrophenyl)histidine?

The synthesis involves protecting histidine’s amino group to prevent self-coupling during peptide bond formation. Dimethylformamide (DMF) and dichloromethane (DCM) are common solvents, with reaction yield and purity influenced by temperature (typically 20–40°C) and reaction time (12–24 hours). Optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography .

Q. How is this compound utilized in peptide synthesis and labeling?

The dinitrophenyl (DNP) groups enhance reactivity, enabling selective labeling of histidine residues in peptides. The compound acts as a protecting group for imidazole side chains, preventing unwanted side reactions. Post-synthesis, the DNP groups can be removed under mild acidic conditions (e.g., 0.1 M HCl in dioxane) .

Q. What spectroscopic methods are used to characterize n,1-Bis(2,4-dinitrophenyl)histidine?

Key techniques include:

- IR spectroscopy : Identifies nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and imidazole ring stretching (~1600 cm⁻¹).

- UV-Vis spectroscopy : Absorbance peaks at 360 nm (ε ~15,000 M⁻¹cm⁻¹) confirm DNP conjugation.

- ¹H NMR : Signals at δ 8.5–9.0 ppm correspond to aromatic protons of DNP groups .

Advanced Research Questions

Q. How can molar ratios of metal complexes derived from DNP-histidine derivatives be determined?

Elemental analysis (CHN) and molar conductivity measurements are critical. For example, Cr(III) and Fe(II) complexes with Schiff bases show 1:1 [M:L] ratios via CHN data. Conductivity values (e.g., 80–120 S cm² mol⁻¹) indicate electrolytic behavior, while magnetic moments (e.g., 3.8–4.2 BM for Cr(III)) confirm octahedral geometry .

Q. What kinetic parameters govern reactions of DNP derivatives with hydrazine?

Pseudo-first-order kinetics are observed in DMSO, with rate constants (kobs) determined via ln(A∞ - At) vs. time plots. Second-order rate constants (kA) are derived from linear kobs vs. [hydrazine] plots. Thermodynamic parameters (ΔH° = 50–70 kJ/mol, ΔS° = −30 to −10 J/mol·K) suggest an associative mechanism (Table 3, ).

Q. How do structural modifications (e.g., nitro groups) influence stability in amino acid derivatives?

The electron-withdrawing nitro groups enhance electrophilicity, improving stability in acidic conditions but increasing susceptibility to nucleophilic attack. Comparative studies of DNP-histidine vs. DNP-threonine show higher hydrolytic stability in histidine derivatives due to imidazole resonance .

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

Discrepancies (e.g., conflicting IR coordination sites) require cross-validation using complementary techniques:

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 487 for DNP-histidine).

- X-ray crystallography : Resolves ambiguities in coordination geometry (e.g., octahedral vs. tetrahedral) .

Methodological Tables

Q. Table 1: Kinetic Parameters for Hydrazine Reactions with DNP Derivatives (Adapted from )

| Substrate | kA (M⁻¹s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 1-Methoxy-2,4-DNP | 2.5 × 10⁻³ | 58.2 | −18.3 |

| 2,4-DNP Phenyl Ether | 3.1 × 10⁻³ | 62.7 | −22.1 |

Q. Table 2: Elemental Analysis of Cr(III) Complex (Adapted from )

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 42.1 | 41.8 |

| H | 3.2 | 3.3 |

| N | 16.5 | 16.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.